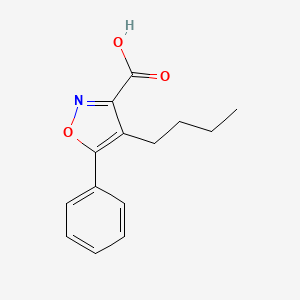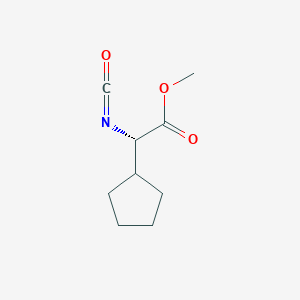
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate is an organic compound that features both an ester and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate typically involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base to form the corresponding carbamate. This intermediate is then treated with phosgene to yield the desired isocyanate compound. The reaction conditions generally require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risks associated with handling toxic reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group under mild conditions to form urethanes.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Hydrolyzes the isocyanate group, typically under ambient conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Utilized in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of novel drug delivery systems.
Mechanism of Action
The mechanism of action of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine and threonine residues .
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound used in the production of pesticides and polyurethane foams.
Cyclopentyl isocyanate: Similar in structure but lacks the ester functionality, making it less versatile in certain synthetic applications.
Uniqueness
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate is unique due to the presence of both an ester and an isocyanate group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isocyanates, making it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)8(10-6-11)7-4-2-3-5-7/h7-8H,2-5H2,1H3/t8-/m0/s1 |
InChI Key |
HSFRPAJFWVHJBW-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1CCCC1)N=C=O |
Canonical SMILES |
COC(=O)C(C1CCCC1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8411904.png)
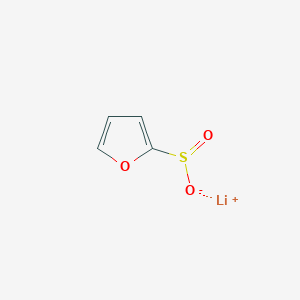
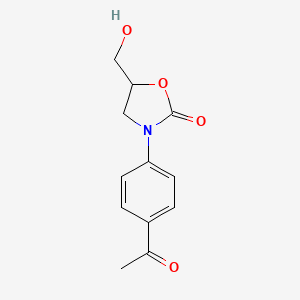
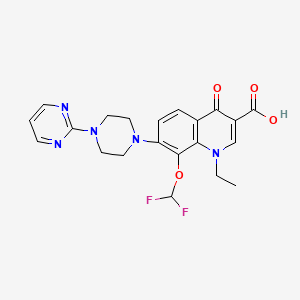
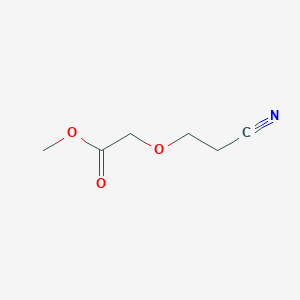
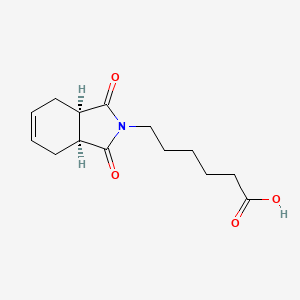
![10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B8411965.png)
![6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8411968.png)
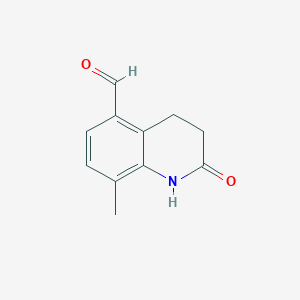
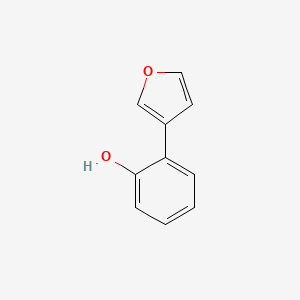
![Ethyl 4-hydroxy-3-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B8411978.png)
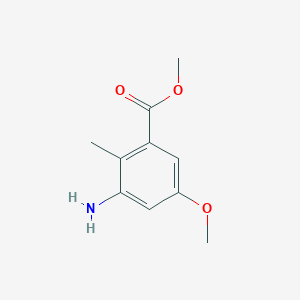
![1-{[7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}pyrrolidine](/img/structure/B8411993.png)
